N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide
Description
N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-20-13-19-22(17(20)24)12-16(23)21(15-9-5-6-10-18-15)11-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDGRALKDBXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC(=O)N(CC2CCCCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Introduction of the Cyclohexylmethyl Group: The final step involves the alkylation of the triazole-pyridine intermediate with a cyclohexylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-phenylacetamide
- N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-benzylacetamide
Uniqueness
N-(cyclohexylmethyl)-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-pyridin-2-ylacetamide is unique due to the presence of the pyridine ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
